1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a triazoloquinoline core structure, which is known for its diverse biological activities. The presence of a chlorophenyl group further enhances its chemical properties, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-aminoquinoline in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinoline derivatives.
Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. It is known to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it effective against cancer cells. The compound’s ability to bind to adenosine receptors also contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- 1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazoline
- 1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline-9-carboxylic acid
Uniqueness
This compound stands out due to its unique triazoloquinoline core structure, which imparts distinct biological activities. The presence of the chlorophenyl group further enhances its chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-7-3-2-6-12(13)16-19-18-15-10-9-11-5-1-4-8-14(11)20(15)16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRRVZITYKQWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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